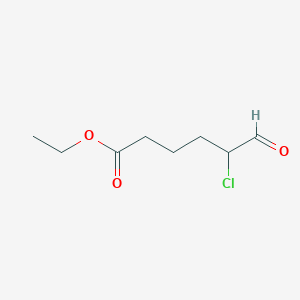

Ethyl 5-chloro-6-oxohexanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO3 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethyl 5-chloro-6-oxohexanoate |

InChI |

InChI=1S/C8H13ClO3/c1-2-12-8(11)5-3-4-7(9)6-10/h6-7H,2-5H2,1H3 |

InChI Key |

BJJCGPSJBHPSQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis Methodology

The primary synthesis involves reacting monoethyl adipate with trichloromethyl carbonic ether in the presence of N,N-dimethylformamide (DMF) as a catalyst. Key steps include:

-

- Temperature: 50–70°C

- Duration: 6–7 hours

- Solvent: Chlorobenzene

- Catalyst loading: 1–2 mol% DMF

Workup :

Post-reaction, the mixture undergoes neutralization with sodium bicarbonate, followed by extraction with ethyl acetate. The organic layer is dried (MgSO₄) and concentrated under reduced pressure.Purification :

Vacuum distillation (17 mmHg) yields the product at 128–130°C, achieving 91.5–95% yield and 98.5–98.8% purity .

Industrial-Scale Production

For continuous manufacturing, reactors with precise temperature control and automated feed systems are employed. Critical parameters include:

| Parameter | Industrial Specification |

|---|---|

| Reactor Type | Continuous stirred-tank reactor |

| Throughput | 50–100 kg/hour |

| Energy Efficiency | 85–90% thermal utilization |

| Waste Management | Solvent recovery (>95% efficiency) |

This setup minimizes side reactions and ensures consistent product quality.

Reaction Optimization Studies

Variations in temperature and time significantly impact yield:

| Example | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 50–53 | 7 | 95.0 | 98.8 |

| 2 | 65–70 | 6 | 93.5 | 98.5 |

Lower temperatures (50–53°C) marginally improve yield due to reduced decomposition of intermediates.

Characterization and Quality Control

The product is validated using ¹H NMR spectroscopy:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 4.14 | Quartet | -OCH₂CH₃ (ethyl ester) |

| 2.93 | Triplet | Cl-C-CH₂-COO |

| 2.33 | Triplet | CH₂ adjacent to ketone |

| 1.67–1.78 | Multiplet | Methylene chain (CH₂)₄ |

| 1.24 | Triplet | -OCH₂CH₃ (ethyl group) |

These spectral data confirm the structural integrity of the final product.

Scalability Challenges

Industrial adoption requires addressing:

- Exothermicity : Controlled cooling systems prevent thermal runaway during chlorination.

- Catalyst Recovery : DMF is recycled via distillation to reduce costs.

- Byproduct Formation : Trace adipoyl chloride (<0.5%) is removed through fractional distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Ammonia or primary amines in ethanol at elevated temperatures.

Major Products Formed:

Reduction: Ethyl 5-chloro-6-hydroxyhexanoate.

Substitution: Ethyl 5-amino-6-oxohexanoate or ethyl 5-thio-6-oxohexanoate.

Scientific Research Applications

Synthesis of Pharmaceuticals

Ethyl 5-chloro-6-oxohexanoate is a precursor in synthesizing pharmaceutical compounds, particularly those related to metabolic disorders. Although specific case studies are not detailed in the provided search results, the role of similar compounds in synthesizing pharmaceuticals is evident . For instance, ketoreductases catalyze the stereoselective reduction of methyl 8-chloro-6-oxooctanoate, which is an efficient approach to synthesizing methyl (R)-8-hydroxyoctanoate .

Use as an Intermediate in Organic Synthesis

The compound is primarily employed as an intermediate in organic synthesis due to its electrophilic nature, especially at the carbonyl carbon, which allows it to interact favorably with nucleophiles.

Interaction Studies

Interaction studies involving this compound are crucial for understanding its reactivity with other chemical species. These studies help determine how the compound can be effectively used in synthetic pathways and its potential effects on biological systems. Preliminary findings suggest it interacts favorably with nucleophiles due to its electrophilic nature, particularly at the carbonyl carbon.

Comparable Compounds and Their Features

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl hexanoate | Simple ester without chlorine or keto groups | Commonly used as a flavoring agent |

| Ethyl 6-oxohexanoate | Contains only a keto group | Used as an intermediate in various syntheses |

| Ethyl 6-chlorohexanoate | Contains a chloro group but lacks the keto function | Used in agrochemical formulations |

| Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | Contains additional aromatic functionality | Potentially exhibits unique biological activity |

Chemical Synthesis Method

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biocatalytic processes, the compound undergoes reduction by alcohol dehydrogenases, leading to the formation of chiral alcohols. The stereoselectivity of these reactions is crucial for the synthesis of enantiomerically pure pharmaceuticals .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Regulatory Comparison

Q & A

Q. How can in silico docking studies guide the design of this compound derivatives for targeted protein binding (e.g., kinase inhibitors)?

- Methodology: Use AutoDock Vina to screen derivative libraries against protein structures (PDB). Validate top hits via SPR or ITC binding assays .

Data Presentation Guidelines

- Tables : Include raw data (e.g., reaction yields, spectroscopic peaks) and processed results (e.g., kinetic constants, statistical significance) .

- Figures : Use annotated chromatograms, crystal structure diagrams, or free energy profiles to highlight key findings .

- Reproducibility : Provide detailed protocols for critical steps (e.g., catalyst preparation, solvent degassing) and share raw datasets/scripts via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.